molecular formula C25H28N4O4 B246621 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide

1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide

Katalognummer B246621
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: PEYRUQCLEMUUBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzodiazepine family and has been synthesized through a specific method.

Wirkmechanismus

The mechanism of action of 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide is similar to other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of GABA, leading to the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.
Biochemical and Physiological Effects:
1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of GABA, leading to the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. Additionally, it has been shown to have a dose-dependent effect on the respiratory system, leading to respiratory depression at high doses.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide in lab experiments include its potential therapeutic applications and its well-established mechanism of action. However, limitations include its potential for respiratory depression at high doses and the need for further research to fully understand its effects and potential side effects.

Zukünftige Richtungen

For the research on 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide include further studies on its potential therapeutic applications, as well as its effects on different physiological systems. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced side effects. Finally, further research could focus on developing new methods for the synthesis of this compound, which could lead to more efficient and cost-effective production.

Synthesemethoden

The synthesis of 1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide involves a multi-step process. The starting materials include 2-furan-2-yl-1H-benzo[d][1,2,3]triazole, piperidine-4-carboxylic acid, and 11-hydroxy-2,3,4,11-tetrahydrodibenzo[b,e][1,4]diazepine-10-carboxylic acid. The process involves the protection of the hydroxyl group on the dibenzodiazepine ring, followed by the coupling of the piperidine-4-carboxylic acid to form the amide bond. The final product is obtained after deprotection of the hydroxyl group and purification.

Wissenschaftliche Forschungsanwendungen

1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. This compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, it has been studied for its potential anticonvulsant and muscle relaxant properties.

Eigenschaften

Molekularformel

C25H28N4O4

Molekulargewicht

448.5 g/mol

IUPAC-Name

1-[2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H28N4O4/c26-25(32)16-10-12-28(13-11-16)22(31)15-29-19-7-2-1-5-17(19)27-18-6-3-8-20(30)23(18)24(29)21-9-4-14-33-21/h1-2,4-5,7,9,14,16,24,27H,3,6,8,10-13,15H2,(H2,26,32)

InChI-Schlüssel

PEYRUQCLEMUUBG-UHFFFAOYSA-N

SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCC(CC4)C(=O)N)C5=CC=CO5)C(=O)C1

Kanonische SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCC(CC4)C(=O)N)C5=CC=CO5)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.